molecular formula C12H30N4W-2 B1592610 Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) CAS No. 406462-43-9

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Cat. No.: B1592610
CAS No.: 406462-43-9
M. Wt: 414.23 g/mol
InChI Key: PPJPTAQKIFHZQU-UHFFFAOYSA-N
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Description

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), also known as BTBMW, is an organo-metallic compound . It is often used in applications that require non-aqueous solubility, such as recent solar energy and water treatment applications .


Molecular Structure Analysis

The linear formula for Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is ((CH3)3CN)2W(N(CH3)2)2 . This indicates that the compound contains two tert-butylimino groups and two dimethylamino groups bonded to a central tungsten atom.


Physical and Chemical Properties Analysis

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a yellow liquid at room temperature . It has a molecular weight of 414.23 . The compound has a boiling point of 81 °C at 0.02 mmHg and a density of 1.305 g/mL at 25 °C .

Scientific Research Applications

Hemilability in Complexes Research on bis(tert-butylimido)bis(N,O-chelate)tungsten(VI) complexes highlights their reactivity and hemilability, which are influenced by the steric demands of ligands. These aspects are vital in evaluating metal-ligand interactions and reactivity patterns (Clarkson & Schafer, 2017).

ROMP Activity Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is significant in the synthesis and ring-opening metathesis polymerisation (ROMP) activity of certain tungsten(VI) and molybdenum(VI) complexes, demonstrating high stability and efficiency in polymerization processes (Lehtonen et al., 2008).

Atomic Layer Deposition (ALD) A pivotal application is in ALD for the synthesis of tungsten nitride films, offering high uniformity and conductivity, crucial for diffusion barriers in semiconductor technology (Becker et al., 2003).

Reaction Mechanism in ALD Detailed studies on the ALD process using this compound with ammonia have been conducted, revealing insights into the reaction mechanisms and nitrogen incorporation, vital for the deposition of high-quality films (Mukhopadhyay & Musgrave, 2007).

Gas Sensing Properties Another application includes the development of tungsten and molybdenum oxide thin films for gas sensing, leveraging the unique thermal properties and growth behaviors of bis(tert-butylimido)bis(dimethylamino)tungsten(VI) (Mattinen et al., 2018)

Plasma-Enhanced ALD Research also focuses on plasma-enhanced ALD using this compound, investigating its potential as an interconnect barrier film in semiconductor technology. This includes exploring its chemical composition and resistivity, which are essential factors in device performance (Sowa et al., 2016).

Thermal Decomposition Mechanisms Understanding the thermal decomposition mechanisms of bis(tert-butylimino)bis(dimethylamino)tungsten(VI) on copper surfaces has been critical for its application in metallorganic chemical vapor deposition, contributing to the synthesis of high-quality films and coatings (Yang et al., 2006).

Single-Layered Barrier/Liner Applications Its use in the fabrication of Co(W) films for Cu-interconnects in integrated circuits demonstrates its potential in enhancing barrier properties against Cu diffusion, showcasing its importance in the electronics industry (Shimizu et al., 2013).

Catalytic Applications The compound has been utilized in catalytic applications, such as in the synthesis of dioxidomolybdenum(VI) and -tungsten(VI) complexes, which are used as catalysts for oxotransfer reactions including epoxidation and sulfoxidation, highlighting its versatility in chemical synthesis (Hossain et al., 2017).

Low-Temperature Film Growth Its role in low-temperature growth of crystalline tungsten disulfide films is noteworthy, enabling the use of various substrates and contributing to advancements in material science (Ikeda & Ueno, 2019).

X-Ray Crystallography X-ray crystallography studies of organoimido tungsten(VI) compounds have provided valuable insights into their molecular structures, important for understanding their reactivity and potential applications in various fields (Bradley et al., 1983).

Safety and Hazards

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is classified as a dangerous substance. It has been assigned the hazard statements H260 and H314, indicating that it may cause or intensify fire; reacts violently with water, and causes severe skin burns and eye damage . The compound has a flash point of 85 °C .

Future Directions

While specific future directions for research on Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) are not mentioned in the sources I found, its use in solar energy and water treatment applications suggests potential avenues for further exploration . These could include optimizing its synthesis, investigating its mechanism of action in these applications, and exploring its potential in other areas of renewable energy and environmental science.

Mechanism of Action

Mode of Action

BTBMW interacts with its targets through coordination chemistry. It forms coordination complexes with metal centers, potentially influencing their reactivity and catalytic activity. The compound’s mode of action likely involves electron transfer processes, ligand exchange, and substrate activation .

Biochemical Pathways

BTBMW’s impact on biochemical pathways remains an area of active investigation. It may participate in organic synthesis, polymerization reactions, and other chemical transformations. Its downstream effects could include altered reaction rates, selectivity, and product distributions .

Action Environment

    The choice of solvent affects BTBMW’s stability and reactivity. Reaction conditions impact its performance. BTBMW’s efficacy can be influenced by its recyclability in sustainable processes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Tungsten hexachloride", "tert-Butylamine", "Dimethylamine", "Sodium hydride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Dissolve tungsten hexachloride in diethyl ether and add sodium hydride to the solution to form tungsten hydride.", "Step 2: Add tert-butylamine to the tungsten hydride solution and stir for several hours to form bis(tert-butylimino)tungsten hydride.", "Step 3: Add dimethylamine to the bis(tert-butylimino)tungsten hydride solution and stir for several hours to form Bis(tert-butylimino)bis(dimethylamino)tungsten(VI).", "Step 4: Isolate the product by filtration and wash with methanol to remove any impurities." ] }

CAS No.

406462-43-9

Molecular Formula

C12H30N4W-2

Molecular Weight

414.23 g/mol

IUPAC Name

bis(tert-butylimino)tungsten;dimethylazanide

InChI

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;

InChI Key

PPJPTAQKIFHZQU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Canonical SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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